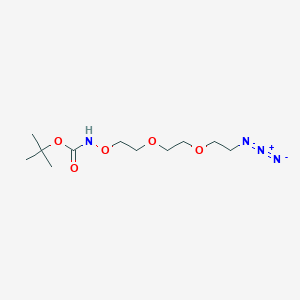
t-Boc-Aminooxy-PEG2-Azide
Overview
Description
T-Boc-Aminooxy-PEG2-Azide is a crosslinker containing an azide group and a t-Boc protected amine group . The azide group enables PEGylation via Click Chemistry .
Synthesis Analysis
T-Boc-Aminooxy-PEG2-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular formula of t-Boc-Aminooxy-PEG2-Azide is C11H22N4O5 . It has a molecular weight of 290.32 g/mol .Chemical Reactions Analysis
The azide group in t-Boc-Aminooxy-PEG2-Azide enables PEGylation via Click Chemistry . The protected aminooxy can be deprotected by mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage .Physical And Chemical Properties Analysis
T-Boc-Aminooxy-PEG2-Azide has a molecular weight of 290.32 g/mol and a molecular formula of C11H22N4O5 . It appears as a viscous liquid that is colorless to light yellow . It is soluble in DMSO .Scientific Research Applications
-
Synthesis of PROTACs : t-Boc-Aminooxy-PEG2-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
-
Antibody-Drug Conjugates (ADCs) : This compound could potentially be used in the synthesis of antibody-drug conjugates . ADCs are a class of therapeutics that deliver a cytotoxic drug directly to cancer cells via a specific antibody .
-
Pharmaceutical Research and Development : t-Boc-Aminooxy-PEG2-Azide is a molecule that contains several functional groups, making it a versatile tool for various applications, particularly in pharmaceutical research and development .
-
Bioconjugation Chemistry : This compound can be utilized in bioconjugation chemistry for the selective labeling of biomolecules through click chemistry or other chemoselective reactions .
-
PEGylation : The azide group in t-Boc-Aminooxy-PEG2-Azide enables PEGylation via Click Chemistry . PEGylation is the process of attaching the strands of the polymer PEG (polyethylene glycol) to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents .
-
Chemoselective Reactions : The protected aminooxy can be deprotected by mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage . This makes it a useful reagent in chemoselective reactions .
Safety And Hazards
While specific safety and hazard information for t-Boc-Aminooxy-PEG2-Azide is not available, general safety measures should be taken while handling it. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
T-Boc-Aminooxy-PEG2-Azide is a promising compound in the field of bioconjugation experiments . Its azide group can react with alkyne, BCN, DBCO via Click Chemistry . The t-butyl protected carboxyl group can be deprotected under acidic conditions . These properties make it a valuable tool in the synthesis of PROTACs and other bioconjugation applications .
properties
IUPAC Name |
tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O5/c1-11(2,3)20-10(16)14-19-9-8-18-7-6-17-5-4-13-15-12/h4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQVKQFGGWKBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-Aminooxy-PEG2-Azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



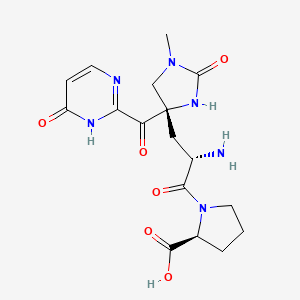
![(((pentan-3-yloxy)carbonyl)oxy)methyl 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-5-acetyl-2-propyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate hydrochloride](/img/structure/B1681867.png)
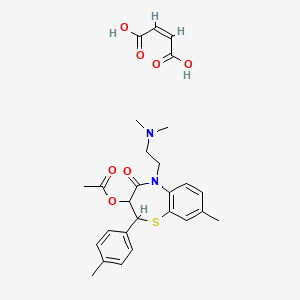
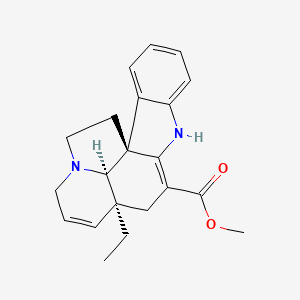
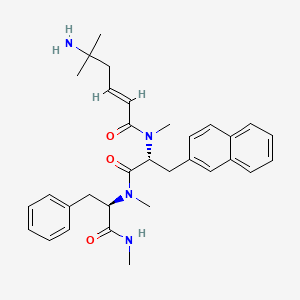
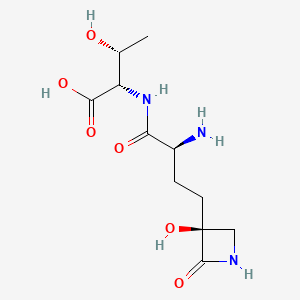

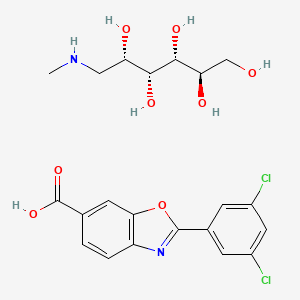
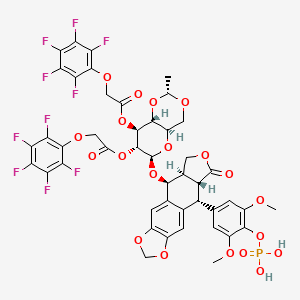
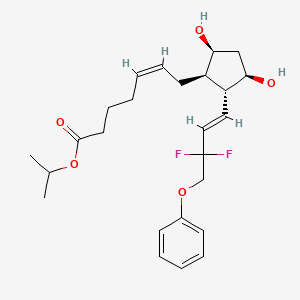
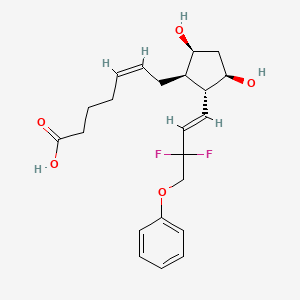
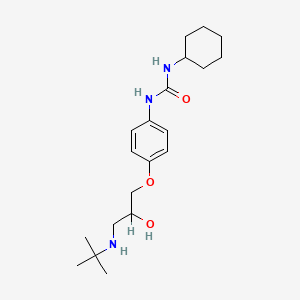
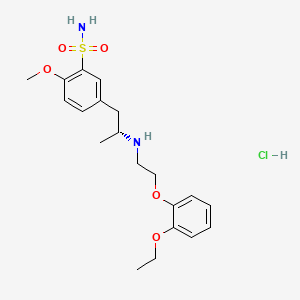
![N-(3-{1-[4-(3,4-Difluorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide](/img/structure/B1681886.png)